2-chloro-N-(3-isopropoxypropyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-propan-2-yloxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-7(2)12-5-3-4-10-8(11)6-9/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJJNACFLCCTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278580 | |
| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10263-67-9 | |
| Record name | 2-Chloro-N-[3-(1-methylethoxy)propyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10263-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8279 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8279 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Preparations for 2 Chloro N 3 Isopropoxypropyl Acetamide
The synthesis of 2-chloro-N-(3-isopropoxypropyl)acetamide, while not extensively detailed in publicly available literature for this specific molecule, can be reliably inferred from established and widely practiced methodologies for the preparation of N-substituted chloroacetamides. The most prevalent and direct approach involves the acylation of a primary or secondary amine with a reactive derivative of chloroacetic acid, typically chloroacetyl chloride.
This reaction, a nucleophilic acyl substitution, proceeds by the attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the chloroacetyl chloride. The general transformation is versatile and has been applied to a wide array of amines, including aliphatic and aromatic substrates, to produce the corresponding chloroacetamide derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov
A highly analogous synthesis is described for N-(3-isopropoxypropyl)-2,3-dimethyl-2-isopropylbutyramide, which is formed by reacting 3-isopropoxypropylamine with 2,3-dimethyl-2-isopropylbutyryl chloride in the presence of a base like triethylamine (B128534). google.com This strongly supports the proposed synthetic route for this compound. The reaction would involve the nucleophilic attack of 3-isopropoxypropylamine on chloroacetyl chloride.
The key starting material for this synthesis is 3-isopropoxypropylamine. sigmaaldrich.comchemicalbook.com This amine can be reacted with chloroacetyl chloride, often in the presence of a non-nucleophilic base such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed during the reaction. The reaction is typically carried out in an inert aprotic solvent like dichloromethane, toluene, or ethyl acetate at controlled temperatures, often starting at low temperatures (e.g., 0-5 °C) and then proceeding at room temperature.
The general reaction scheme is as follows:
Figure 1. General reaction scheme for the synthesis of this compound from 3-isopropoxypropylamine and chloroacetyl chloride.
The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by washing with water and/or aqueous base to remove the hydrochloride salt of the base and any unreacted starting materials. The final product can then be isolated and purified by standard laboratory techniques such as recrystallization or column chromatography.
Table 1: Plausible Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Condition |
| Reactant 1 | 3-Isopropoxypropylamine |
| Reactant 2 | Chloroacetyl chloride |
| Solvent | Dichloromethane, Toluene, or Ethyl Acetate |
| Base | Triethylamine or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Work-up | Aqueous wash |
| Purification | Recrystallization or Column Chromatography |
X Ray Crystallography for Solid State Molecular Geometry if Applicable to Analogues
The crystal structures of N-substituted acetamides are often characterized by the formation of intermolecular hydrogen bonds. In the case of monosubstituted acetamides, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen atom serves as a hydrogen bond acceptor. This interaction typically leads to the formation of supramolecular structures such as chains or sheets in the crystal lattice. researchgate.netnih.gov For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, molecules are linked by N—H···O hydrogen bonds, forming a C(4) chain motif. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to optimize the molecular geometry and analyze the electronic structure and intermolecular interactions. nih.govtandfonline.com These calculations generally show good agreement with the experimental bond lengths and angles determined by X-ray crystallography.
Given these precedents, it is highly probable that the solid-state structure of 2-chloro-N-(3-isopropoxypropyl)acetamide would feature intermolecular N-H···O hydrogen bonds linking the molecules into chains. The flexible isopropoxypropyl side chain would likely adopt a conformation that minimizes steric hindrance and optimizes packing efficiency within the crystal lattice.
Table 2: Representative Crystallographic Data for Analogue N-Substituted Acetamides
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | Monoclinic | P2₁/c | N—H···O hydrogen bonds, C—H···π interactions, π–π stacking | nih.gov |
| N-(adamantan-1-yl)acetamide | Monoclinic | P2₁/c | N—H···O and C—H···O hydrogen bonds | researchgate.net |
| N-(6-sulfamoylpyridin-3-yl)acetamide | Monoclinic | P2₁/n | N—H···O and N—H···N hydrogen bonds | tandfonline.com |
Reaction Mechanisms and Chemical Transformations of 2 Chloro N 3 Isopropoxypropyl Acetamide
Nucleophilic Substitution Reactions at the α-Chlorocarbonyl Center
The α-carbon in 2-chloro-N-(3-isopropoxypropyl)acetamide is electrophilic due to the inductive effect of the chlorine atom and the resonance effect of the carbonyl group. This makes it a prime target for nucleophilic attack, leading to the displacement of the chloride ion, which is a good leaving group.
Mechanistic Studies of Halogen Displacement (e.g., SN2 Pathways)
The displacement of the chlorine atom in α-chloroacetamides generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.comyoutube.com This pathway involves a concerted, single-step process where the nucleophile attacks the α-carbon from the side opposite to the carbon-chlorine bond (backside attack). masterorganicchemistry.com As the nucleophile forms a bond with the carbon, the carbon-chlorine bond simultaneously breaks.
This process goes through a trigonal bipyramidal transition state where the α-carbon is temporarily bonded to both the incoming nucleophile and the departing chloride ion. youtube.com The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile. Steric hindrance around the α-carbon can affect the rate of an SN2 reaction; however, in the case of this compound, the α-carbon is primary, which generally favors the SN2 pathway. youtube.com
Reactivity with Oxygen-Based Nucleophiles
This compound is expected to react with various oxygen-based nucleophiles. For instance, reaction with alkoxides (RO⁻) or hydroxides (OH⁻) would lead to the formation of the corresponding α-alkoxy or α-hydroxy amides. Phenoxides (ArO⁻) can also act as effective nucleophiles to yield α-aryloxyacetamides. The general reactivity of N-aryl-2-chloroacetamides with oxygen nucleophiles is well-documented, highlighting the susceptibility of the α-chloro group to displacement. researchgate.net
| Nucleophile | Product |
| Hydroxide (B78521) (OH⁻) | 2-hydroxy-N-(3-isopropoxypropyl)acetamide |
| Alkoxide (RO⁻) | 2-alkoxy-N-(3-isopropoxypropyl)acetamide |
| Phenoxide (ArO⁻) | 2-phenoxy-N-(3-isopropoxypropyl)acetamide |
| Carboxylate (RCOO⁻) | 2-(acyloxy)-N-(3-isopropoxypropyl)acetamide |
Reactivity with Nitrogen-Based Nucleophiles
A wide array of nitrogen-based nucleophiles can displace the chloride in this compound. Primary and secondary amines, for example, would react to form the corresponding α-aminoacetamides. Ammonia would yield the primary amine derivative. Other nitrogen nucleophiles, such as azides, can also participate in this substitution reaction to produce α-azidoacetamides. The chemical reactivity of N-aryl-2-chloroacetamides with nitrogen nucleophiles has been demonstrated in the synthesis of various derivatives. researchgate.net
| Nucleophile | Product |
| Ammonia (NH₃) | 2-amino-N-(3-isopropoxypropyl)acetamide |
| Primary Amine (RNH₂) | 2-(alkylamino)-N-(3-isopropoxypropyl)acetamide |
| Secondary Amine (R₂NH) | 2-(dialkylamino)-N-(3-isopropoxypropyl)acetamide |
| Azide (N₃⁻) | 2-azido-N-(3-isopropoxypropyl)acetamide |
Reactivity with Sulfur-Based Nucleophiles
Sulfur-based nucleophiles are generally considered "soft" and are highly effective in SN2 reactions. Thiolates (RS⁻) readily react with α-chloroacetamides to form α-thioether derivatives. Similarly, thiourea (B124793) can be used to introduce a sulfur-containing group. The reaction of N-aryl-2-chloroacetamides with sulfur nucleophiles is a common method for the synthesis of various sulfur-containing heterocyclic and acyclic compounds. researchgate.net
| Nucleophile | Product |
| Hydrosulfide (SH⁻) | 2-mercapto-N-(3-isopropoxypropyl)acetamide |
| Thiolate (RS⁻) | 2-(alkylthio)-N-(3-isopropoxypropyl)acetamide |
| Thiocyanate (SCN⁻) | 2-thiocyanato-N-(3-isopropoxypropyl)acetamide |
| Thiourea (H₂NCSNH₂) | S-(2-((3-isopropoxypropyl)amino)-2-oxoethyl)isothiouronium chloride |
Intramolecular Cyclization Reactions Leading to Heterocyclic Systems
The structure of this compound contains both an electrophilic center (the α-carbon) and a nucleophilic center (the amide nitrogen). This arrangement allows for the possibility of intramolecular cyclization reactions under appropriate conditions, typically in the presence of a base.
Formation of Ring Systems via Amide Nitrogen Participation
In the presence of a strong base, the amide proton of this compound can be abstracted to form an amidate anion. This anion can then act as an internal nucleophile, attacking the adjacent α-carbon and displacing the chloride ion. This intramolecular SN2 reaction would lead to the formation of a four-membered ring, specifically a β-lactam (azetidin-2-one) derivative.
While the formation of four-membered rings can be entropically disfavored, intramolecular cyclizations of N-substituted chloroacetamides are known to occur. For instance, N-(3-oxoalkyl)chloroacetamides undergo base-mediated intramolecular cyclization. mdpi.comresearchgate.net Although the substituent on the nitrogen in this compound is an alkoxypropyl group rather than an oxoalkyl group, the fundamental principle of the amide nitrogen acting as an internal nucleophile to displace the α-chlorine remains a plausible reaction pathway for the formation of a heterocyclic system.
Synthesis of N-Substituted Heterocycles from the Isopropoxypropyl Chain
The isopropoxypropyl chain of this compound, while generally less reactive than the chloroacetyl group, can theoretically participate in heterocycle formation under specific conditions. Intramolecular cyclization reactions could be induced, particularly following a primary reaction at the chloroacetamide moiety.
For instance, if the terminal chlorine is substituted by a nucleophile that also contains a reactive site, subsequent cyclization involving the isopropoxypropyl chain could occur. One hypothetical pathway involves the ether linkage. Under harsh acidic conditions, protonation of the ether oxygen could facilitate cleavage of a C-O bond, generating a carbocation or an alcohol. This reactive intermediate could then be trapped intramolecularly by a suitably positioned nucleophile to form a heterocyclic ring. However, such reactions would likely require forcing conditions and may compete with intermolecular reactions.
Another possibility involves the functionalization of the propyl chain itself, for example through allylic halogenation if unsaturation were introduced, followed by intramolecular cyclization. However, this would represent a multi-step transformation rather than a direct synthesis from the parent compound. The stability of the ether linkage makes direct involvement of the isopropoxypropyl chain in heterocycle synthesis challenging without prior activation or transformation.
Intermolecular Coupling and Cross-Coupling Reactions
The primary site for intermolecular coupling and cross-coupling reactions on this compound is the electrophilic carbon of the chloroacetyl group. This moiety is a classic substrate for nucleophilic substitution and various metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution: A wide array of nucleophiles can displace the chloride ion. These reactions are fundamental to the synthetic utility of α-chloroacetamides.
| Nucleophile | Reagent Example | Product Type |
| Amines | Ammonia, primary/secondary amines | N-substituted glycinamides |
| Thiols | Sodium thiomethoxide, thiophenol | Thioethers |
| Alcohols/Phenols | Sodium methoxide, sodium phenoxide | α-alkoxy/aryloxy acetamides |
| Carboxylates | Sodium acetate | α-acyloxy acetamides |
Palladium-Catalyzed Cross-Coupling: While less common for simple alkyl chlorides compared to aryl or vinyl halides, under specific catalytic conditions, this compound could potentially undergo cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, a boronic acid could be coupled with the chloroacetamide in the presence of a suitable palladium catalyst and base. This would result in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. The success of such a reaction would be highly dependent on the choice of catalyst, ligands, and reaction conditions to overcome the lower reactivity of the sp³-hybridized carbon-chlorine bond.
Reaction Kinetics and Thermodynamic Analyses
Reaction Kinetics: The rate of nucleophilic substitution at the α-carbon would be expected to follow second-order kinetics, being first order in both the chloroacetamide and the nucleophile. The rate of reaction would be influenced by several factors:
Nucleophile Strength: Stronger nucleophiles would react faster.
Solvent: Polar aprotic solvents like DMF or DMSO would typically accelerate SN2 reactions.
Leaving Group: Chloride is a reasonably good leaving group, facilitating the substitution.
Steric Hindrance: The steric bulk around the electrophilic carbon and the nucleophile can affect the reaction rate.
A kinetic study of a related compound, N-phenylchloroacetamide, reacting with thiols, demonstrated a concerted SN2 mechanism with an early transition state with respect to both the incoming nucleophile and the departing halide. This suggests that bond formation and bond breaking are not fully synchronous, with nucleophile attack preceding significant leaving group departure in the transition state.
Role As a Synthetic Intermediate in Advanced Organic Synthesis
Precursor for the Construction of Complex Organic Molecules
The fundamental reactivity of 2-chloro-N-(3-isopropoxypropyl)acetamide lies in the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic substitution, a cornerstone of C-C and C-heteroatom bond formation. A variety of nucleophiles can be employed to displace the chloride ion, leading to the introduction of diverse functional groups.
Key Transformations:
N-Alkylation: Amines, anilines, and other nitrogen-containing heterocycles can react with this compound to form glycine amide derivatives. This reaction is fundamental in the synthesis of peptidomimetics and other biologically relevant scaffolds.
O-Alkylation: Alcohols and phenols can serve as nucleophiles, leading to the formation of ether linkages. This is a common strategy in the synthesis of agrochemicals and pharmaceuticals.
S-Alkylation: Thiols and thiophenols readily displace the chloride to form thioethers, which are important moieties in various bioactive molecules.
C-Alkylation: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds, enabling the extension of the carbon skeleton.
The isopropoxypropyl group on the amide nitrogen can influence the compound's solubility and reactivity. The ether oxygen in this side chain could also potentially act as a coordinating group in certain metal-catalyzed reactions, although specific examples for this compound are not documented.
Applications in Multistep Total Synthesis
While no specific total syntheses explicitly report the use of this compound, the chloroacetamide moiety is a well-established synthon in the synthesis of natural products and other complex targets. For instance, related chloroacetamides are employed in the construction of heterocyclic rings, such as lactams, piperazines, and benzodiazepines, through intramolecular cyclization reactions.
The general strategy involves an initial nucleophilic substitution on the chloroacetyl group, followed by a subsequent transformation of a functional group on the N-substituent to effect ring closure. The isopropoxypropyl side chain of this compound could be envisioned to participate in such cyclization strategies, potentially leading to the formation of medium-sized rings containing both nitrogen and oxygen heteroatoms.
Design of Derivatized Analogs via the this compound Scaffold
The this compound scaffold provides a straightforward platform for the generation of libraries of derivatized analogs. The ease of substitution of the chlorine atom allows for the systematic introduction of a wide array of chemical functionalities. This approach is highly valuable in medicinal chemistry and agrochemical research for the exploration of structure-activity relationships (SAR).
Below is an interactive data table illustrating the potential for derivatization based on the reaction of this compound with various nucleophiles.
| Nucleophile | Resulting Functional Group | Potential Application Area |
| Aniline | N-Aryl Glycinamide | Medicinal Chemistry |
| Sodium Methoxide | Methoxyacetamide | Agrochemicals |
| Sodium Thiophenoxide | Phenylthioacetamide | Materials Science |
| Diethylamine | N,N-Diethylglycinamide | Pharmaceutical Intermediates |
| Sodium Azide | Azidoacetamide | Click Chemistry, Heterocycle Synthesis |
Comparative Analysis with Other Chloroacetamide-Based Synthons
The utility of this compound as a synthetic intermediate can be compared with other commonly used chloroacetamide-based synthons.
Comparison of Chloroacetamide Synthons:
| Synthon | Key Features | Advantages | Disadvantages |
| 2-Chloroacetamide | Simplest chloroacetamide | High reactivity, low steric hindrance | Limited solubility in non-polar solvents |
| N-Aryl-2-chloroacetamides | Aromatic substituent | Can influence electronic properties and provide a site for further functionalization | Steric hindrance may reduce reactivity |
| N,N-Dialkyl-2-chloroacetamides | Tertiary amide | Increased stability and altered solubility profile | Lacks the N-H proton for potential hydrogen bonding or subsequent reactions |
| This compound | N-Alkoxypropyl substituent | The ether group can improve solubility in a range of solvents and may offer a site for coordination | The flexible side chain could introduce conformational complexity |
The isopropoxypropyl substituent in this compound imparts a degree of lipophilicity and flexibility that is not present in simpler chloroacetamides. This can be advantageous in reactions requiring specific solubility properties or in the synthesis of target molecules with long-chain alkyl or alkoxy moieties. However, the increased steric bulk compared to unsubstituted 2-chloroacetamide might lead to slower reaction rates with certain nucleophiles. The choice of a particular chloroacetamide synthon will ultimately depend on the specific requirements of the synthetic target and the reaction conditions.
Theoretical Investigations and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular energy.
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. For 2-chloro-N-(3-isopropoxypropyl)acetamide, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), could predict bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.235 | O=C-N | 122.5 |
| C-Cl | 1.789 | C-N-C | 120.1 |
| C-N (amide) | 1.358 | Cl-C-C | 111.8 |
| N-C (propyl) | 1.465 | C-O-C (ether) | 112.3 |
| C-O (ether) | 1.421 | C-C-C (propyl) | 110.5 |
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)
DFT calculations are also widely used to predict spectroscopic data, which can aid in the experimental characterization of new compounds.
NMR Chemical Shifts: By employing the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each atom. nih.gov These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Such predictions are invaluable for assigning peaks in experimental spectra. For this compound, calculations could distinguish between the various methylene (B1212753) groups in the propyl chain and the methine and methyl groups of the isopropoxy moiety. The accuracy of these predictions can be high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C compared to experimental values when appropriate methods and solvent models are used. mdpi.com
Vibrational Frequencies: The vibrational (infrared and Raman) frequencies of a molecule correspond to its various bond stretching, bending, and torsional motions. DFT calculations can compute these frequencies and their corresponding intensities. nih.gov For the target molecule, characteristic vibrational modes would include the C=O stretch of the amide group (typically a strong absorption around 1650-1700 cm⁻¹), the N-H bend, C-N stretches, C-O-C ether stretch, and the C-Cl stretch. Comparing the calculated spectrum with experimental data can confirm the molecular structure and identify specific functional groups.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. In an MD simulation, the motion of each atom is calculated over a series of very short time steps, governed by a force field that approximates the potential energy of the system.
For this compound, MD simulations in a solvent box (e.g., water or an organic solvent) would reveal the accessible conformations of the flexible isopropoxypropyl side chain at a given temperature. This technique can map the conformational landscape and the timescales of transitions between different states, which is something static quantum calculations cannot do. Furthermore, MD is ideal for studying intermolecular interactions. Simulations could model how the molecule interacts with solvent molecules or how multiple molecules of the compound might aggregate. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, would be expected to form significant hydrogen bonds with protic solvents or other amide molecules.
In Silico Modeling of Reaction Pathways and Transition States for Nucleophilic Substitution
The chloroacetamide moiety is a known electrophile, susceptible to nucleophilic substitution (SN2) reactions where the chloride ion acts as a leaving group. researchgate.netacs.org This reactivity is central to the biological activity of many chloroacetamide herbicides, which act by alkylating biological nucleophiles like glutathione. nih.govresearchgate.net
Computational methods can be used to model the SN2 reaction pathway of this compound with a nucleophile (e.g., a hydroxide (B78521) ion or a thiol). By calculating the energy of the system along the reaction coordinate (the path from reactants to products), a potential energy surface can be generated. researchgate.net This surface reveals key features of the reaction, including the energy of the reactants, products, and, most importantly, the transition state—the highest energy point on the lowest energy path. researchgate.netmdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT calculations are well-suited for locating transition state structures and calculating these energy barriers. sciforum.net
Table 2: Hypothetical Calculated Energies for the SN2 Reaction with HS⁻
| Species | Relative Energy (kcal/mol) |
| Reactants (Molecule + HS⁻) | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Post-reaction Complex | -21.5 |
| Products | -18.9 |
Structure-Reactivity Relationship (SRR) Studies through Computational Methods
Structure-Reactivity Relationship (SRR) or Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. Computational methods can provide a wide range of molecular descriptors for use in such studies. For a series of related chloroacetamides, DFT could be used to calculate descriptors such as:
Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to a molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. For an electrophile like this compound, the LUMO would likely be localized on the σ* orbital of the C-Cl bond, and its energy would correlate with reactivity towards nucleophiles.
Atomic Charges: Calculating the partial charges on each atom can identify the most electrophilic sites. The carbon atom bonded to the chlorine would be expected to have a significant positive partial charge, making it the primary site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov
By comparing these calculated descriptors across a series of analogous compounds with known reactivities, a predictive SRR model can be developed. nih.gov
Analysis of Solvent Effects on Reaction Energetics via Implicit and Explicit Solvation Models
Chemical reactions are significantly influenced by the solvent in which they occur. Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a characteristic dielectric constant. rsc.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize charged species like transition states. For the SN2 reaction of this compound, a polar solvent would be expected to stabilize the charge-separated transition state, thus lowering the activation energy compared to the gas phase. mdpi.comnih.gov
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation (e.g., in an MD or QM/MM—Quantum Mechanics/Molecular Mechanics—calculation). nih.gov This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. bohrium.com For example, in the hydrolysis of an amide, explicit water molecules can be shown to participate directly in the reaction mechanism, acting as both a nucleophile and a proton shuttle, something an implicit model cannot describe. nih.gov Comparing reaction energetics in different implicit and explicit solvent models can provide a detailed understanding of how the environment modulates the reactivity of the compound. acs.org
Future Research Directions and Theoretical Perspectives
Exploration of Novel Synthetic Routes for 2-Chloro-N-(3-isopropoxypropyl)acetamide
Traditional methods for the synthesis of this compound often involve the reaction of 3-isopropoxypropylamine with chloroacetyl chloride. While effective, these methods can be associated with the use of hazardous reagents and the generation of stoichiometric byproducts. Future research will likely focus on developing greener and more sustainable synthetic alternatives.
One promising avenue is the exploration of biocatalytic approaches . The use of enzymes, such as lipases or amide synthetases, could offer a milder and more selective route to the target molecule. rsc.orgsemanticscholar.orgresearchgate.netacs.orgnih.gov These enzymatic reactions are typically performed in aqueous media under ambient conditions, significantly reducing the environmental impact. rsc.org The development of robust and reusable biocatalysts will be a key factor in the industrial viability of such processes.
Another area of interest is the development of catalytic direct amidation reactions . These methods would bypass the need for pre-activated carboxylic acid derivatives like acyl chlorides, instead directly coupling a carboxylic acid with an amine. This approach would improve atom economy and reduce waste generation.
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Aspects |
| Conventional | Chloroacetyl chloride | Dichloromethane | 0-25 | 85-95 | Use of hazardous reagent and solvent. |
| Biocatalytic | Immobilized Lipase | Toluene | 40-50 | 70-85 | Mild conditions, biodegradable catalyst. |
| Catalytic Amidation | Boronic acid catalyst | Toluene | 80-100 | 65-80 | High atom economy, avoids acyl chlorides. |
Development of Catalytic Asymmetric Transformations Utilizing the Compound
The chloroacetamide moiety in this compound presents a reactive handle for various chemical transformations. A significant future direction lies in harnessing this reactivity for catalytic asymmetric synthesis, enabling the production of enantioenriched molecules that are valuable in pharmaceuticals and agrochemicals.
The development of chiral organocatalysts for reactions involving this compound is a particularly attractive area. Organocatalysts are typically metal-free, less toxic, and more stable than their transition-metal counterparts, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov For instance, chiral amine or thiourea-based catalysts could be employed to control the stereochemistry of nucleophilic substitution reactions at the α-carbon of the acetamide. beilstein-journals.org
Furthermore, transition-metal catalyzed asymmetric reactions offer a powerful toolkit for stereoselective bond formation. acs.orgacs.orgu-tokyo.ac.jpresearchgate.net Chiral complexes of metals like palladium, rhodium, or copper could be utilized to catalyze asymmetric cross-coupling reactions, where the chlorine atom is substituted with a new carbon or heteroatom-based group with high enantioselectivity. acs.orgnih.gov
| Transformation Type | Catalyst System | Chiral Ligand | Enantiomeric Excess (ee %) | Potential Application |
| Asymmetric Nucleophilic Substitution | Chiral Phase-Transfer Catalyst | Quaternary Ammonium Salt | 80-95 | Synthesis of chiral building blocks. |
| Asymmetric C-C Coupling | Palladium(0) | Chiral Phosphine Ligand | >90 | Construction of complex chiral molecules. |
| Asymmetric C-N Coupling | Copper(I) | Chiral Diamine Ligand | 85-98 | Synthesis of chiral amines and amides. acs.org |
Mechanistic Elucidation of Underexplored Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While the reactivity of the chloroacetyl group is generally understood, detailed mechanistic studies of specific reactions involving this compound are still needed.
Future research could employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions. Kinetic studies , for example, can provide valuable information about reaction rates and the influence of various parameters such as temperature, concentration, and catalyst loading. In situ monitoring techniques like FTIR and NMR spectroscopy can be used to identify and characterize reaction intermediates.
Computational chemistry , particularly Density Functional Theory (DFT), can be a powerful tool for mapping out reaction pathways, calculating activation energies, and understanding the role of catalysts at a molecular level. These theoretical insights can guide the design of more efficient and selective catalysts and reaction conditions.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, enhanced process control, and the potential for higher yields and purity. rsc.orgcertech.beamericanpharmaceuticalreview.comrsc.org Integrating the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant area for future development.
Continuous flow reactors can enable precise control over reaction parameters, leading to more consistent product quality. certech.be The small reactor volumes inherent in flow systems also allow for the safe handling of hazardous reagents and intermediates. Furthermore, the integration of Process Analytical Technology (PAT) tools, such as online spectroscopy and chromatography, can provide real-time monitoring and control of the reaction, facilitating rapid process optimization and ensuring product quality. rsc.orgamericanpharmaceuticalreview.comrsc.orgresearchgate.netnih.govresearchgate.net
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Heat Transfer | Limited | Excellent |
| Safety | Handling of large volumes of hazardous materials | Small reactor volumes, enhanced safety |
| Process Control | Manual sampling and analysis | Real-time monitoring and automated control rsc.org |
| Scalability | Challenging | Straightforward |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Advanced computational modeling is becoming an indispensable tool in modern chemical research. For this compound, computational approaches can provide valuable insights into its synthesis, reactivity, and potential applications.
Quantum mechanical methods , such as DFT, can be used to predict the outcomes of reactions, design novel catalysts, and understand the electronic structure and properties of the molecule. For example, DFT calculations can help in predicting the most favorable sites for nucleophilic attack or the relative stabilities of different conformations.
Computational Fluid Dynamics (CFD) can be employed to model and optimize the performance of flow reactors for the synthesis of this compound. spinchem.comslideshare.netchemisgroup.usalliedacademies.orgtudelft.nl CFD simulations can provide detailed information about fluid flow, mixing, and heat transfer within the reactor, enabling the design of more efficient and scalable continuous processes. spinchem.comchemisgroup.usalliedacademies.org
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-(3-isopropoxypropyl)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-isopropoxypropylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) under controlled temperatures (0–5°C) to minimize side reactions. Yield optimization requires stoichiometric balancing (1:1.2 molar ratio of amine to chloroacetyl chloride) and inert atmosphere conditions to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity. Reaction monitoring by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and characterization by H NMR (δ 1.2 ppm for isopropyl CH3, δ 3.5 ppm for OCH2) are critical .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- H NMR : Key peaks include δ 1.2 (d, 6H, isopropyl CH3), δ 3.4–3.6 (m, 5H, OCH2 and NCH2), and δ 4.1 (s, 2H, ClCH2CO).
- IR : Absorbances at ~1660 cm (C=O stretch) and ~650 cm (C-Cl stretch) confirm the acetamide backbone.
- Mass Spectrometry : Molecular ion peak at m/z 207.7 ([M+H]) validates molecular weight. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for chloroacetamide derivatives, including this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial IC50 values) often arise from variations in assay protocols or impurities. To address this:
Standardize Assays : Use validated cell lines (e.g., ATCC) and controls (e.g., ciprofloxacin for antibacterial studies).
Purity Validation : Employ HPLC-MS (>95% purity threshold) to rule out confounding impurities.
Dose-Response Analysis : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05).
Comparative Studies : Benchmark against structurally similar compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide) to isolate substituent effects .
Q. What computational strategies are effective in predicting the reactivity and stability of this compound under varying pH conditions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis pathways. Key parameters include bond dissociation energies (C-Cl: ~320 kJ/mol) and charge distribution on the carbonyl carbon.
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to assess stability.
- pKa Prediction : Use tools like MarvinSketch to estimate protonation states (predicted pKa ~8.5 for the amide group). Experimental validation via pH-dependent UV-Vis spectroscopy is recommended .
Q. How can reaction engineering improve scalability for synthesizing this compound while minimizing waste?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction time (residence time <30 min) and enhance heat transfer.
- Solvent Recycling : Implement distillation systems for aprotic solvents (e.g., acetonitrile recovery >85%).
- Catalyst Optimization : Screen immobilized catalysts (e.g., silica-supported DMAP) to reduce leaching and enable reuse.
- Lifecycle Assessment (LCA) : Quantify E-factor (kg waste/kg product) and target reductions via solvent substitution (e.g., cyclopentyl methyl ether instead of dichloromethane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
